molecular formula C13H13BrN2O B4396123 3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide

Cat. No.: B4396123
M. Wt: 293.16 g/mol
InChI Key: BDADJJSIAMJTIO-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a pyrrole ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated pyrrole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Amidation: Benzoyl chloride and triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe for studying biological processes involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrole ring can play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar structure but includes a dioxopyrrolidinyl group, which can influence its biological activity and applications.

    Difluoro 2-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl-3,5-dimethyl:

Uniqueness

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. Its structure allows for diverse modifications, enabling researchers to explore a wide range of applications.

Properties

IUPAC Name

3-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-6-7-10(2)16(9)15-13(17)11-4-3-5-12(14)8-11/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDADJJSIAMJTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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